molecular formula C9H11ClN4O2 B12430034 Azide-phenylalanine (hydrochloride)

Azide-phenylalanine (hydrochloride)

Cat. No.: B12430034
M. Wt: 242.66 g/mol
InChI Key: JLAUMXKZFHUSPQ-QRPNPIFTSA-N
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Description

Azide-phenylalanine (hydrochloride) is a non-natural amino acid that contains an azide group. This compound is often used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is also utilized as a vibrational reporter to study protein environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-phenylalanine (hydrochloride) can be synthesized through various methods. One common approach involves the introduction of an azide group to phenylalanine. This can be achieved by reacting phenylalanine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically requires a catalyst such as copper(I) bromide to facilitate the azide-alkyne cycloaddition .

Industrial Production Methods

Industrial production of azide-phenylalanine (hydrochloride) often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Azide-phenylalanine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of azide-phenylalanine (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This property makes it a valuable tool for bioconjugation and the study of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azide-phenylalanine (hydrochloride) is unique due to its high efficiency in click chemistry reactions and its ability to serve as a vibrational reporter. Its azide group provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1

InChI Key

JLAUMXKZFHUSPQ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl

Origin of Product

United States

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